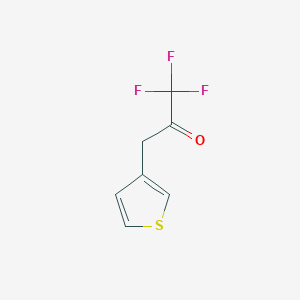

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one can be synthesized through various methods. One common route involves the reaction of 3-thiophenecarboxaldehyde with 1,1,1-trifluoroacetone in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for developing drugs with improved pharmacokinetic properties. Research indicates its potential antimicrobial and antifungal activities, suggesting possible therapeutic applications in treating infections .

Agrochemicals

The compound has been investigated for its efficacy as an agricultural chemical, particularly in developing fungicides and herbicides. The unique structure allows it to interact effectively with biological targets in pests and pathogens, providing a basis for creating new agrochemical products.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity enables it to participate in various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of novel compounds with desired functionalities.

Antimicrobial Activity

A study exploring the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The compound's mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways in microorganisms .

Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the thiophene ring have resulted in compounds with improved antifungal properties, showcasing the compound's versatility in medicinal applications .

Mecanismo De Acción

The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Similar structure but with a quinoline ring instead of a thiophene ring.

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Contains a pyridine ring instead of a thiophene ring.

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine hydrochloride: Similar structure but with an amine group instead of a ketone group.

Uniqueness: 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one is unique due to its combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .

Actividad Biológica

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one, also known by its CAS number 125774-46-1, is a fluorinated ketone that has garnered attention due to its potential biological activities. This compound's unique structure incorporates a trifluoromethyl group and a thiophene ring, which may contribute to its reactivity and biological properties. This article aims to summarize the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C7H5F3OS

- Molecular Weight : 194.17 g/mol

- CAS Number : 125774-46-1

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds with similar structures have shown significant effectiveness against various bacterial strains, particularly non-tuberculous mycobacteria (NTM).

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 0.125 | Mycobacterium abscessus |

| 2 | 0.05 - 1 | Mycobacterium avium |

| 3 | 0.25 | Mycobacterium xenopi |

The minimum inhibitory concentration (MIC) values suggest that compounds related to this compound exhibit promising activity against these pathogens, indicating potential for development as antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Notably, the selectivity index (SI) for certain derivatives has been reported to exceed values of 1910 against M. abscessus and related species, indicating low toxicity towards mammalian cells while maintaining antimicrobial efficacy .

Study on Structure-Activity Relationship

A recent study examined various derivatives of fluorinated ketones and their biological activities. It was found that modifications to the thiophene ring significantly influenced both the antimicrobial efficacy and cytotoxicity profiles. The presence of electron-withdrawing groups on the thiophene enhanced activity against mycobacterial strains while reducing cytotoxicity .

In Vivo Efficacy

In vivo studies have demonstrated that certain derivatives of this compound exhibit good oral bioavailability and efficacy in murine models infected with M. abscessus. These findings suggest that further optimization could lead to viable therapeutic options for treating infections caused by resistant mycobacterial strains .

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-thiophen-3-ylpropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)6(11)3-5-1-2-12-4-5/h1-2,4H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXYULFGPUFVPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559825 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125774-46-1 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.